molecular formula C11H13BrO3 B3286768 Ethyl 2-(2-bromophenoxy)propanoate CAS No. 832737-55-0

Ethyl 2-(2-bromophenoxy)propanoate

Cat. No.: B3286768
CAS No.: 832737-55-0
M. Wt: 273.12 g/mol
InChI Key: SXTNXTUVKGTSCK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenoxy)propanoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol It is an ester derivative of propanoic acid and features a bromophenoxy group attached to the propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-bromophenoxy)propanoate can be synthesized through the esterification of 2-(2-bromophenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(2-bromophenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromophenoxy)propanoate involves its ability to participate in nucleophilic substitution and ester hydrolysis reactions. The bromine atom acts as a leaving group in substitution reactions, while the ester group can be hydrolyzed to form carboxylic acids. These reactions are facilitated by the presence of suitable nucleophiles or hydrolyzing agents .

Comparison with Similar Compounds

  • Ethyl 2-(2-chlorophenoxy)propanoate
  • Ethyl 2-(2-fluorophenoxy)propanoate
  • Ethyl 2-(2-iodophenoxy)propanoate

Comparison: Ethyl 2-(2-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is a better leaving group than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than the iodo analog due to the larger atomic size and lower bond dissociation energy of iodine.

Properties

IUPAC Name

ethyl 2-(2-bromophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTNXTUVKGTSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239107
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-55-0
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-bromophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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